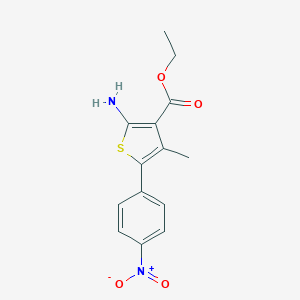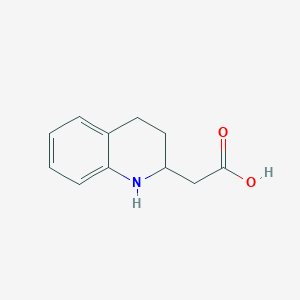![molecular formula C34H27P B061724 [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane CAS No. 175648-45-0](/img/structure/B61724.png)
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane, also known as MNP, is a phosphine ligand commonly used in organic synthesis and catalysis. MNP is a versatile ligand that can be used in various reactions to form new carbon-carbon and carbon-heteroatom bonds.
Mechanism Of Action
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane acts as a bidentate ligand, coordinating with transition metals through its phosphorus and naphthalene moieties. The coordination of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane with transition metals enhances the reactivity of the metal center and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in various reactions is still being investigated, and further studies are needed to fully understand its role in catalysis.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane. However, [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has been reported to have low toxicity and is considered safe for use in lab experiments. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has also been used in the synthesis of biologically active compounds, such as anticancer agents and antibiotics, indicating its potential for pharmaceutical applications.
Advantages And Limitations For Lab Experiments
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has several advantages in lab experiments, including its high stability, low toxicity, and versatility as a ligand in various reactions. However, [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has some limitations, such as its high cost and limited availability. Further research is needed to develop more efficient and cost-effective synthesis methods for [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane.
Future Directions
There are several future directions for the research on [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane. One direction is to investigate the mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in various reactions and to develop new catalytic systems using [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane as a ligand. Another direction is to explore the potential of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in the synthesis of biologically active compounds and to develop new pharmaceutical applications. Additionally, research on the synthesis of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane and its derivatives is needed to improve the efficiency and reduce the cost of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane synthesis.
Scientific Research Applications
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has been widely used in various organic synthesis reactions, including Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has also been used as a ligand in transition metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation reactions. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has shown promising results in these reactions, indicating its potential as a versatile ligand in organic synthesis and catalysis.
properties
CAS RN |
175648-45-0 |
|---|---|
Product Name |
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane |
Molecular Formula |
C34H27P |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C34H27P/c1-25-20-21-26-12-8-10-18-31(26)33(25)34-28(23-22-27-13-9-11-19-32(27)34)24-35(29-14-4-2-5-15-29)30-16-6-3-7-17-30/h2-23H,24H2,1H3 |
InChI Key |
JKNVWQAMGWXTBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

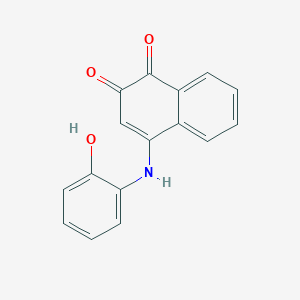
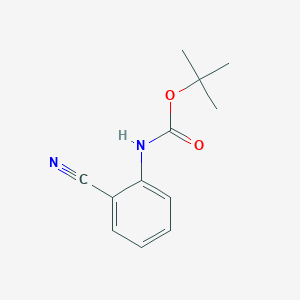
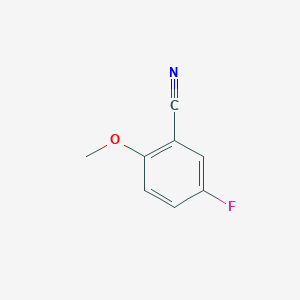
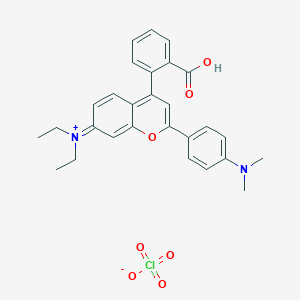
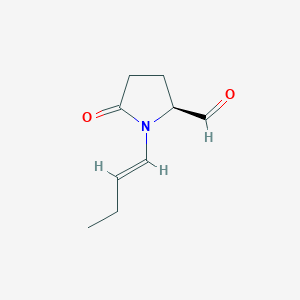
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

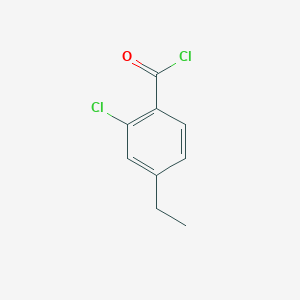
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
